Dexafen

Catalog No.
S13245613
CAS No.
96686-64-5
M.F
C59H86Cl2FNO7
M. Wt
1011.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexafen

CAS Number

96686-64-5

Product Name

Dexafen

IUPAC Name

benzyl-dodecyl-dimethylazanium;4-chlorophenol;(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;5-methyl-2-propan-2-ylphenol;chloride

Molecular Formula

C59H86Cl2FNO7

Molecular Weight

1011.2 g/mol

InChI

InChI=1S/C22H29FO5.C21H38N.C10H14O.C6H5ClO.ClH/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;1-7(2)9-5-4-8(3)6-10(9)11;7-5-1-3-6(8)4-2-5;/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;13-15,17-18H,4-12,16,19-20H2,1-3H3;4-7,11H,1-3H3;1-4,8H;1H/q;+1;;;/p-1/t12?,15-,16-,17?,19-,20-,21?,22-;;;;/m0..../s1

InChI Key

RRQAFKDLLNSONH-RIWODDSKSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.CC1=CC(=C(C=C1)C(C)C)O.C1=CC(=CC=C1O)Cl.[Cl-]

Isomeric SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.CC1=CC(=C(C=C1)C(C)C)O.C1=CC(=CC=C1O)Cl.[Cl-]

Dexafen, a compound closely related to dexamethasone, is a synthetic glucocorticoid that exhibits potent anti-inflammatory and immunosuppressive properties. As a member of the corticosteroid class, it is primarily utilized in various therapeutic contexts, including the treatment of inflammatory conditions, autoimmune disorders, and certain types of cancer. Dexafen is characterized by its fluorinated structure, which enhances its glucocorticoid activity while minimizing mineralocorticoid effects. This selectivity allows for effective management of inflammation with reduced side effects typically associated with corticosteroids.

That contribute to its pharmacological activity:

  • Receptor Binding: Dexafen binds to the glucocorticoid receptor, leading to the transcriptional regulation of anti-inflammatory proteins and suppression of pro-inflammatory cytokines.
  • Metabolism: It is metabolized primarily in the liver via cytochrome P450 enzymes, notably CYP3A4, which hydroxylates the compound to various metabolites such as 6α- and 6β-hydroxydexafen.
  • Conjugation Reactions: Dexafen can undergo conjugation with various molecules (e.g., polymers) to form prodrugs that facilitate targeted delivery and controlled release in therapeutic applications .

Dexafen exhibits significant biological activity through its mechanism of action as a glucocorticoid:

  • Anti-inflammatory Effects: By inhibiting the expression of inflammatory mediators such as interleukins and tumor necrosis factor-alpha, dexafen effectively reduces inflammation.
  • Immunosuppressive Properties: It suppresses T-cell activation and proliferation, which is beneficial in treating autoimmune diseases and preventing transplant rejection.
  • Metabolic Effects: Dexafen influences glucose metabolism and can lead to alterations in fat distribution, muscle mass, and bone density when used long-term .

The synthesis of dexafen typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 16β-methylprednisolone acetate.
  • Dehydration: The acetate is dehydrated to form a 9,11-dehydro derivative.
  • Bromination: This derivative is treated with hypobromite (such as basic N-bromosuccinimide) to yield a 9α-bromo-11β-hydrin derivative.
  • Epoxidation: The bromohydrin undergoes ring closure to form an epoxide.
  • Ring Opening: Finally, the epoxide is opened using hydrogen fluoride in tetrahydrofuran to yield dexafen .

Dexafen has a wide range of applications in clinical settings:

  • Treatment of Inflammatory Diseases: It is used for conditions like arthritis, lupus, and psoriasis.
  • Management of Allergic Reactions: Dexafen alleviates severe allergic responses and asthma exacerbations.
  • Cancer Therapy: It can be part of treatment regimens for certain malignancies due to its immunosuppressive effects.
  • Organ Transplantation: Used to prevent rejection by suppressing immune responses .

Dexafen interacts with various drugs and substances, which can alter its efficacy and safety profile:

Similar Compounds

Several compounds share structural or functional similarities with dexafen:

Compound NameKey Characteristics
DexamethasoneA fluorinated glucocorticoid used for similar indications.
BetamethasoneAnother glucocorticoid with similar anti-inflammatory properties but differing in methyl group configuration at position 16.
HydrocortisoneA naturally occurring corticosteroid that has broader mineralocorticoid activity compared to dexafen.
MethylprednisoloneA synthetic corticosteroid that shares anti-inflammatory properties but has different pharmacokinetics.

Uniqueness of Dexafen

Dexafen's uniqueness lies in its enhanced potency as a glucocorticoid while maintaining a lower profile for mineralocorticoid activity compared to other corticosteroids like hydrocortisone. This selective action allows for effective treatment options with minimized adverse effects related to fluid retention and electrolyte imbalances commonly seen with less selective steroids.

Dexafen represents a complex pharmaceutical formulation containing dexamethasone as the primary active ingredient combined with dimethyllauryl benzylammonium, parachlorophenol, and thymol [1]. The solubility profile of the dexamethasone component demonstrates significant variation across different solvent systems, with implications for formulation development and therapeutic applications.

The aqueous solubility of dexamethasone exhibits notably poor characteristics, with practical insolubility in water at approximately 0.1 milligrams per milliliter at twenty-five degrees Celsius [2]. This limited aqueous solubility presents challenges for pharmaceutical formulation development and necessitates the use of solubilization strategies. In contrast, organic solvents demonstrate markedly improved solubility profiles. Ethanol and methanol both achieve clear solutions at concentrations of twenty-five milligrams per milliliter at room temperature [2], representing a two hundred and fifty-fold increase compared to aqueous systems.

Extended organic solvent compatibility includes acetone and dioxane, both supporting complete dissolution of dexamethasone under standard laboratory conditions [2]. Chloroform demonstrates intermediate solubility characteristics, classified as slightly soluble, indicating limited but measurable dissolution capacity [2]. These organic solvent characteristics align with the lipophilic nature of the corticosteroid structure, featuring multiple ring systems and hydrophobic substituents.

Surfactant-based solubilization systems demonstrate enhanced dissolution capacity for dexamethasone formulations. Labrasol achieves solubility values of 8.49 ± 0.13 milligrams per milliliter, while Tween 80 supports dissolution at 6.27 ± 0.12 milligrams per milliliter [3]. Cosurfactant systems utilizing Capryol 90 demonstrate the highest solubilization capacity at 9.93 ± 0.27 milligrams per milliliter [3]. These surfactant-mediated systems represent critical formulation approaches for overcoming the inherent poor aqueous solubility limitations.

Oil-based systems demonstrate variable solubility characteristics, with combinations such as Labrafac lipophile with Transcutol P achieving maximum solubility values of 9.21 ± 0.13 milligrams per milliliter [3]. Individual oil phases including olive oil and almond oil support lower dissolution capacities at 4.12 ± 0.16 and 5.25 ± 0.27 milligrams per milliliter respectively [3].

Thermal Behavior and Degradation Kinetics

The thermal stability profile of dexamethasone within Dexafen formulations demonstrates complex temperature-dependent degradation patterns with significant implications for storage and handling protocols. Thermal analysis reveals critical temperature thresholds that define stability boundaries and degradation kinetics.

Melting point characterization establishes the fundamental thermal transition at 262-264 degrees Celsius [4] [2], consistent across multiple analytical determinations. This melting point represents the crystalline form transition and provides baseline thermal stability information. However, thermal decomposition initiates at significantly lower temperatures, beginning above 235 degrees Celsius as demonstrated through differential scanning calorimetry analysis [5].

Storage temperature optimization demonstrates remarkable stability within recommended ranges. Pharmaceutical storage at two to eight degrees Celsius maintains chemical integrity for extended periods, with stability demonstrated for up to ninety-one days under refrigerated conditions [6] [7]. Room temperature storage at twenty to twenty-five degrees Celsius similarly supports extended stability, maintaining greater than ninety percent potency for ninety-one days [6] [7].

Accelerated stability testing at elevated temperatures reveals temperature-dependent degradation kinetics. Studies at forty degrees Celsius demonstrate variable stability depending on specific formulation characteristics and storage duration [8]. Extreme temperature exposure at eighty degrees Celsius results in significant degradation, with substantial potency loss occurring within hours of exposure [8].

Degradation kinetics follow first-order reaction patterns under most conditions, with rate constants varying according to temperature and environmental factors. Enzymatic degradation studies demonstrate exponential decay models following the equation Ct = C0 e^(-kt), where degradation rate constants range from 0.0797 to 0.1786 depending on substrate concentration and environmental conditions [9]. Half-life calculations indicate degradation times ranging from 1.65 to 3.77 days under specific enzymatic conditions [9].

Thermal stress testing reveals critical degradation pathways including hydrolysis and oxidative processes. Forced degradation studies demonstrate significant stability reduction under combined thermal and chemical stress conditions, with retention percentages dropping to 32.4 percent under hydrogen peroxide and elevated temperature exposure [10].

pH-Dependent Stability in Aqueous Solutions

The pH-dependent stability characteristics of dexamethasone in Dexafen formulations demonstrate significant sensitivity to solution acidity and alkalinity, with optimal stability occurring within specific pH ranges. Understanding these pH-dependent behaviors enables proper formulation development and storage protocol establishment.

Neutral pH conditions provide optimal stability for dexamethasone solutions, with pH ranges between 6.5 and 7.5 supporting extended storage periods up to ninety-one days while maintaining greater than ninety percent potency retention [6] [11]. Pharmaceutical formulations typically maintain pH values within this optimal range, with commercial preparations demonstrating initial pH values of 6.4 to 6.8 in sodium chloride solutions and 7.0 to 7.8 in dextrose-based systems [11].

Acidic conditions demonstrate moderate stability characteristics, with forced degradation studies at pH 2.0 combined with sixty degrees Celsius temperature maintaining 96.3 percent drug retention after twenty-four hours [10]. This acid stability suggests reasonable tolerance to mildly acidic formulation conditions, though extended exposure to highly acidic environments may result in progressive degradation.

Alkaline conditions present significant stability challenges for dexamethasone formulations. Highly alkaline conditions at pH 12.0 combined with elevated temperature result in substantial degradation, with only 44.9 percent drug retention after twenty-four hours [10]. This alkaline sensitivity indicates susceptibility to base-catalyzed hydrolysis reactions, particularly affecting ester linkages within the corticosteroid structure.

Intermediate alkaline pH values demonstrate variable stability depending on specific conditions and exposure duration. pH values approaching 8.5 show reduced stability compared to neutral conditions, though degradation rates remain manageable under controlled storage conditions [9]. The optimal enzymatic degradation activity occurs between pH 6.5 and pH 8.5, indicating biological system compatibility within this range [9].

pH stability monitoring during storage demonstrates minimal variation under properly controlled conditions. Long-term stability studies show pH changes of less than one unit during fourteen-day storage periods, with initial pH values of 7.3 decreasing to 7.2 in one milligram per milliliter solutions and from 6.5 to 6.3 in 0.1 milligram per milliliter preparations [12]. These minimal pH fluctuations indicate good buffer system effectiveness in maintaining chemical stability.

Chemical degradation pathways under varying pH conditions include hydrolysis of phosphate ester groups and oxidative modifications of the steroid backbone. Sodium phosphate derivatives demonstrate particular sensitivity to pH-mediated hydrolysis, converting to the free base form under specific conditions [12] [6].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

1009.5765376 g/mol

Monoisotopic Mass

1009.5765376 g/mol

Heavy Atom Count

70

Dates

Last modified: 08-10-2024

Explore Compound Types